molecular formula C21H22O8 B1246822 Rubiginosin B

Rubiginosin B

Cat. No.: B1246822
M. Wt: 402.4 g/mol
InChI Key: ZRJGOGLZGFEQJT-RIEYKTBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiginosin B is a natural product found in Hypoxylon rutilum, Penicillium commune, and Hypoxylon rubiginosum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Rubiginosin B, along with other Rubiginosins, is derived from Rhododendron meroterpenoids and has been synthesized through a bioinspired cascade approach. This synthesis explores the unusual 6-6-6-4 ring systems of these compounds (Burchill, Day, Yahiaoui, & George, 2020).

Isolation and Characterization

  • New chromane and chromene meroterpenoids, including this compound, were isolated from the flowers of Rhododendron rubiginosum. The absolute configuration of this compound was determined, contributing to a better understanding of its chemical structure and properties (Yang et al., 2018).

Bioactivity and Potential Applications

  • This compound, along with other compounds, was identified in the stromata of Hypoxylon rutilum. The study of these compounds provides insights into their biosynthetic pathways and potential applications in various fields like pharmacology (Quang, Hashimoto, Stadler, & Asakawa, 2005).
  • The inhibitory activity of Rubiginosin A (related to this compound) in nitric oxide production in RAW 264.7 cells suggests potential anti-inflammatory properties. This property might extend to this compound, indicating its possible use in inflammation-related research (Quang et al., 2006).

Genetic and Molecular Studies

  • In lung adenocarcinoma research, genes like RUBCNL (related to the Rubiginosin family) were studied to predict the clinical outcome of radiotherapy and immunotherapy. This indicates the relevance of Rubiginosin-related genes in cancer research and treatment (Han et al., 2020).

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

[(6R,7R)-6-hydroxy-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H22O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-7,9,17,22-25H,5,8,10H2,1-2H3/b4-3+/t17-,21-/m1/s1

InChI Key

ZRJGOGLZGFEQJT-RIEYKTBPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@]2([C@@H](CC3=C(C2=O)COC(=C3)/C=C/CO)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(CC3=C(C2=O)COC(=C3)C=CCO)O)C)O)O

Synonyms

5,6,7,8-tetrahydro-6-hydroxy-3-((1E)-3-hydroxy-1-propenyl)-7-methyl-8-oxo-1H-2-benzopyran-7-yl-2,4-dihydroxy-6-methylbenzoate
rubiginosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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